molecular formula C31H33ClN2O4 B11448335 9-(4-chloro-3-nitrophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-chloro-3-nitrophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11448335
M. Wt: 533.1 g/mol
InChI Key: OYMZYDDUAIVQPS-UHFFFAOYSA-N
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Description

9-(4-CHLORO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure It features a decahydroacridine core, which is a bicyclic structure, substituted with various functional groups including a 4-chloro-3-nitrophenyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-CHLORO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a nitro-chlorobenzene derivative and a methylphenylmethyl group in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(4-CHLORO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in a variety of substituted products.

Scientific Research Applications

9-(4-CHLORO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-(4-CHLORO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied and could include inhibition or activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
  • 9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Uniqueness

The uniqueness of 9-(4-CHLORO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions or properties.

Properties

Molecular Formula

C31H33ClN2O4

Molecular Weight

533.1 g/mol

IUPAC Name

9-(4-chloro-3-nitrophenyl)-3,3,6,6-tetramethyl-10-[(4-methylphenyl)methyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H33ClN2O4/c1-18-6-8-19(9-7-18)17-33-23-13-30(2,3)15-25(35)28(23)27(20-10-11-21(32)22(12-20)34(37)38)29-24(33)14-31(4,5)16-26(29)36/h6-12,27H,13-17H2,1-5H3

InChI Key

OYMZYDDUAIVQPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C

Origin of Product

United States

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